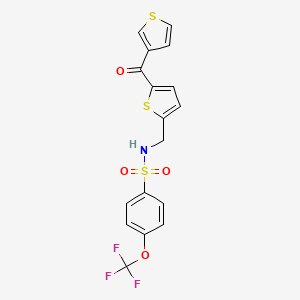
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO4S3 and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural characteristics, which include thiophene and trifluoromethoxy functionalities, suggest promising avenues for research into its biological activity, particularly in areas such as antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H12F3N1O3S2 with a molecular weight of 411.4 g/mol. The compound features a thiophene ring substituted with a carbonyl group, which enhances its reactivity, alongside a benzene sulfonamide moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₃N₁O₃S₂ |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1797062-88-4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene ring may facilitate binding to biological macromolecules, leading to modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Anticancer Properties
The potential anticancer properties of this compound are also under investigation. Compounds containing sulfonamide groups have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, although detailed studies are needed to confirm these findings.
Case Studies
- Antiviral Activity : A study on related N-heterocycles indicated promising antiviral activity against various viruses, suggesting that derivatives like this compound could potentially serve as antiviral agents through mechanisms involving inhibition of viral replication .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of thiophene-based compounds revealed IC50 values indicating effective growth inhibition of cancer cell lines. For instance, compounds with similar functional groups showed IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiophene and sulfonamide derivatives reveals unique advantages:
| Compound Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| Thiophene Derivatives | 5 - 20 | 10 - 30 |
| Sulfonamide Derivatives | 1 - 15 | 5 - 25 |
| N-((5-(thiophene... | TBD | TBD |
This table illustrates the potential competitive edge of this compound based on its structure and expected biological interactions.
Eigenschaften
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-12-1-4-14(5-2-12)28(23,24)21-9-13-3-6-15(27-13)16(22)11-7-8-26-10-11/h1-8,10,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORZYPQIVQWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













